molecular formula C22H15N3O3S B3671031 2-[(4-NITROPHENYL)SULFANYL]-N~1~-(5-QUINOLYL)BENZAMIDE

2-[(4-NITROPHENYL)SULFANYL]-N~1~-(5-QUINOLYL)BENZAMIDE

Cat. No.: B3671031
M. Wt: 401.4 g/mol
InChI Key: IDPXPAHCODRSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Nitrophenyl)sulfanyl]-N~1~-(5-quinolinyl)benzamide is an organic compound with the molecular formula C22H15N3O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenyl)sulfanyl]-N~1~-(5-quinolinyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction, where a nitrophenyl sulfide is reacted with a quinolinyl benzamide under specific conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)sulfanyl]-N~1~-(5-quinolinyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinyl and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted quinolinyl benzamides and nitro-substituted phenyl sulfides.

Scientific Research Applications

2-[(4-Nitrophenyl)sulfanyl]-N~1~-(5-quinolinyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)sulfanyl]-N~1~-(5-quinolinyl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinolinyl moiety can intercalate with DNA, affecting its replication and transcription processes. Additionally, the benzamide group can interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Nitrophenyl)sulfanyl]phenol
  • 2-(4-Nitrophenyl)sulfanylethanol
  • (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane

Uniqueness

Compared to similar compounds, 2-[(4-Nitrophenyl)sulfanyl]-N~1~-(5-quinolinyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and quinolinyl groups allows for diverse interactions with biological targets, making it a versatile compound for research applications .

Properties

IUPAC Name

2-(4-nitrophenyl)sulfanyl-N-quinolin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S/c26-22(24-20-8-3-7-19-17(20)6-4-14-23-19)18-5-1-2-9-21(18)29-16-12-10-15(11-13-16)25(27)28/h1-14H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPXPAHCODRSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)SC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-NITROPHENYL)SULFANYL]-N~1~-(5-QUINOLYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(4-NITROPHENYL)SULFANYL]-N~1~-(5-QUINOLYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(4-NITROPHENYL)SULFANYL]-N~1~-(5-QUINOLYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(4-NITROPHENYL)SULFANYL]-N~1~-(5-QUINOLYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(4-NITROPHENYL)SULFANYL]-N~1~-(5-QUINOLYL)BENZAMIDE
Reactant of Route 6
2-[(4-NITROPHENYL)SULFANYL]-N~1~-(5-QUINOLYL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.